Weak ACAT Inhibitory Activity
Terpendole I exhibits weak acyl-CoA:cholesterol acyltransferase (ACAT) inhibitory activity with an IC50 of 145 µM, as measured in rat liver microsome assays [1]. In direct comparison within the same study under identical assay conditions, terpendoles J, K, and L demonstrate moderate ACAT inhibition with IC50 values of 38.8 µM, 38.0 µM, and 32.4 µM, respectively [1]. This represents a potency difference of 3.7-fold to 4.5-fold, positioning terpendole I as the least potent among the ACAT-active terpendoles characterized in the Tomoda et al. (1995) series, with terpendoles E–I collectively showing weak activities in the 145–388 µM IC50 range [1].
| Evidence Dimension | ACAT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 145 µM |
| Comparator Or Baseline | Terpendole J: IC50 = 38.8 µM; Terpendole K: IC50 = 38.0 µM; Terpendole L: IC50 = 32.4 µM |
| Quantified Difference | 3.7-fold to 4.5-fold lower potency (higher IC50) versus terpendoles J, K, L |
| Conditions | Rat liver microsome ACAT activity assay; all compounds tested under identical experimental conditions in the same publication |
Why This Matters
This quantitative potency stratification enables researchers to select terpendole I specifically as a weak ACAT inhibitor control or for studies requiring low-potency baseline activity, whereas terpendoles J, K, or L would be the appropriate selection for moderate ACAT inhibition.
- [1] Tomoda H, Tabata N, Yang DJ, Takayanagi H, Nishida H, Omura S, et al. Terpendoles, novel ACAT inhibitors produced by Albophoma yamanashiensis. III. Production, isolation and structure elucidation of new components. J Antibiot (Tokyo). 1995;48(8):793-804. PMID: 7592023 View Source
